

Spectroscopic Profile of 3-(Piperidin-1-ylsulfonyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Piperidin-1-ylsulfonyl)aniline**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **3-(Piperidin-1-ylsulfonyl)aniline**
- Molecular Formula: C₁₁H₁₆N₂O₂S[1]
- Molecular Weight: 240.32 g/mol [1]
- CAS Number: 22184-99-2

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-(Piperidin-1-ylsulfonyl)aniline**, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups: an aniline ring, a piperidine ring, and a sulfonamide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.30 - 7.50	m	2H	Aromatic CH (meta- and para- to SO_2NH_2)
~ 7.00 - 7.20	m	2H	Aromatic CH (ortho- to SO_2NH_2)
~ 4.00 (broad s)	br s	2H	NH_2
~ 3.00 - 3.20	t	4H	Piperidine CH_2 (adjacent to N)
~ 1.60 - 1.75	m	4H	Piperidine CH_2 (β to N)
~ 1.45 - 1.60	m	2H	Piperidine CH_2 (γ to N)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 148.0	Aromatic C- NH_2
~ 138.0	Aromatic C- SO_2
~ 130.0	Aromatic CH
~ 120.0 - 125.0	Aromatic CH
~ 115.0 - 118.0	Aromatic CH
~ 47.0	Piperidine C-N
~ 25.0	Piperidine C (β to N)
~ 23.0	Piperidine C (γ to N)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric, NH ₂)
3050 - 3000	Weak	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1600 - 1450	Medium	Aromatic C=C stretch
1350 - 1310	Strong	S=O stretch (asymmetric)
1170 - 1150	Strong	S=O stretch (symmetric)
900 - 690	Strong	Aromatic C-H bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion
240.09	[M] ⁺ (Molecular Ion)
156.05	[M - C ₅ H ₁₀ N] ⁺ (Loss of piperidine)
92.05	[C ₆ H ₆ N] ⁺ (Aniline fragment)
84.08	[C ₅ H ₁₀ N] ⁺ (Piperidinyl cation)

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Piperidin-1-ylsulfonyl)aniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

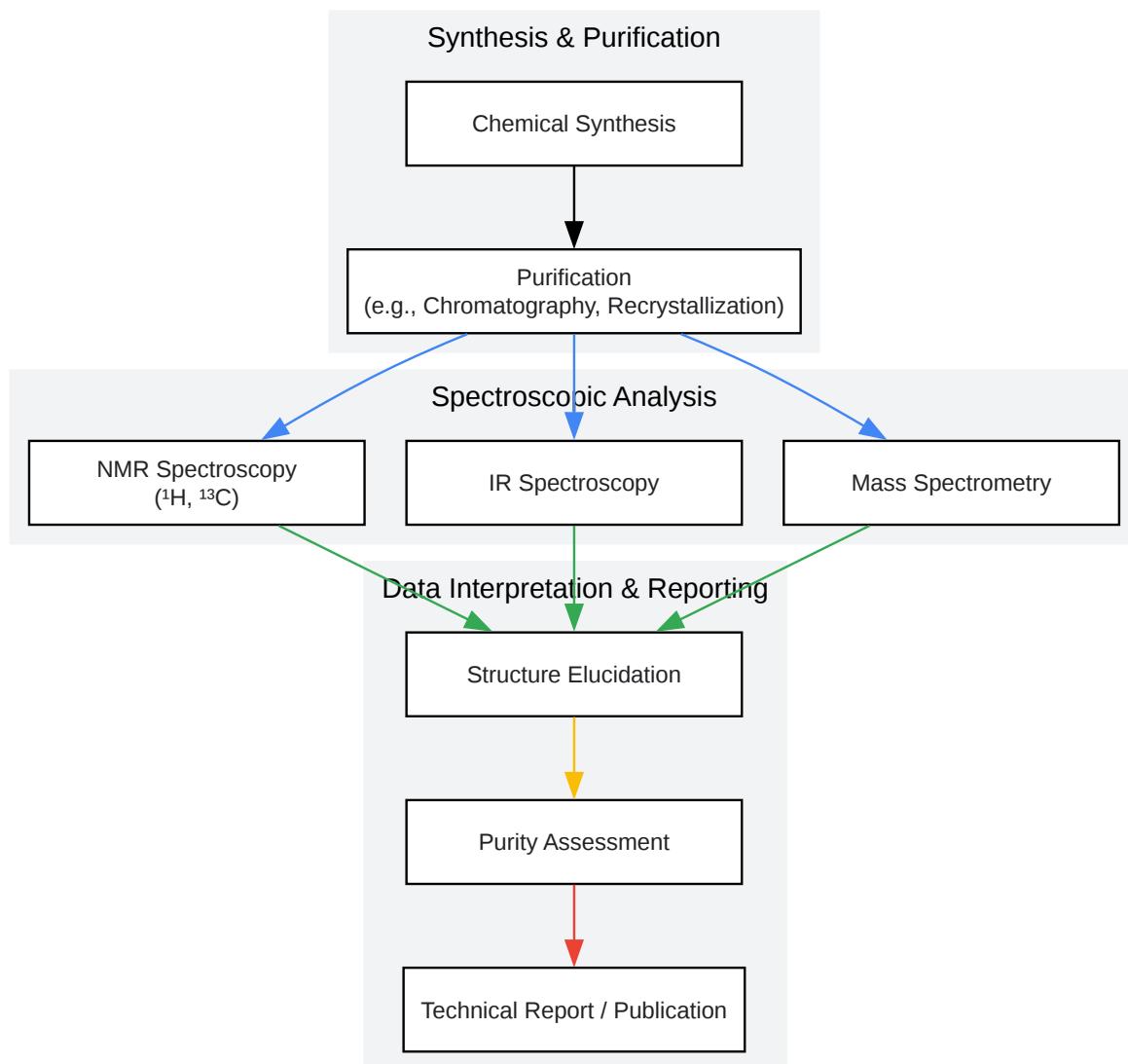
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.

- Ionization: Ionize the sample molecules. For ESI, this typically involves applying a high voltage to the liquid stream, creating an aerosol of charged droplets.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z . For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with **3-(Piperidin-1-ylsulfonyl)aniline**. The provided spectroscopic data, while predicted, offers a robust framework for the characterization of this compound. It is recommended to confirm these predictions with experimental data whenever possible.

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References

- 1. Buy 3-(Piperidin-1-ylsulfonyl)aniline | 22184-99-2 [smolecule.com]
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